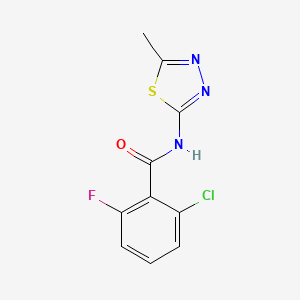

2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

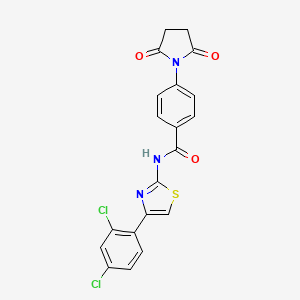

Molecular Structure Analysis

The molecular structure of “2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is not explicitly mentioned in the sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” are not explicitly stated in the sources .Applications De Recherche Scientifique

Antimicrobial Applications

- Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial properties. The presence of a fluorine atom in the compounds enhances antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi (Desai et al., 2013). This highlights the potential of such compounds in developing new antimicrobial agents.

Anticancer Applications

- A study on microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated significant anticancer activity. The synthesized compounds showed promising results against a panel of human cancer cell lines, indicating their potential in cancer therapy (Tiwari et al., 2017).

Synthetic Methodologies and Chemical Properties

- Research on 2-halobenzoyl chlorides in the synthesis of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives has contributed to the development of improved procedures for preparing intermediates and final compounds with potential biological activities. This work demonstrates the versatility of these compounds in synthetic organic chemistry (Shlenev et al., 2017).

Fluorescence Studies

- Spectroscopic and theoretical studies have been conducted on the fluorescence effects of bio-active compounds related to 1,3,4-thiadiazole, showing the impact of molecular aggregation and amino group position on fluorescence. These findings have implications for the use of such compounds in bio-imaging and analytical applications (Matwijczuk et al., 2018).

Insecticidal Activity

- An efficient synthesis methodology for 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide has been developed, leading to compounds with high insecticidal activity against cotton leaf worm. This research opens up new avenues for the development of insecticides (Mohamed et al., 2020).

Mécanisme D'action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit anticonvulsant activity by interacting with gabaa receptors .

Mode of Action

Based on the information about 1,3,4-thiadiazole, it can be inferred that the compound might prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway .

Biochemical Pathways

Given its potential interaction with gabaa receptors, it may influence the gabaergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Result of Action

If the compound acts on the gabaa pathway as suggested, it could potentially lead to a decrease in neuronal excitability .

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3OS/c1-5-14-15-10(17-5)13-9(16)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZRZCOXJQAXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8-Oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2988632.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate](/img/structure/B2988634.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2988635.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2988640.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988642.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2988646.png)

![6-Chloro-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2988648.png)